5-chloro-N-(cyclopropylmethyl)-2-methylaniline
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Overview
Description
5-chloro-N-(cyclopropylmethyl)-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the 5-position, a cyclopropylmethyl group attached to the nitrogen atom, and a methyl group at the 2-position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(cyclopropylmethyl)-2-methylaniline can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-methylaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(cyclopropylmethyl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Dechlorinated or hydrogenated products.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
5-chloro-N-(cyclopropylmethyl)-2-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(cyclopropylmethyl)-2-methylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(cyclopropylmethyl)-2-nitrobenzamide
- 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide
Uniqueness
5-chloro-N-(cyclopropylmethyl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group and the chloro substituent at the 5-position differentiates it from other aniline derivatives, potentially leading to unique reactivity and applications .
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
5-chloro-N-(cyclopropylmethyl)-2-methylaniline |
InChI |
InChI=1S/C11H14ClN/c1-8-2-5-10(12)6-11(8)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 |
InChI Key |
XLFXTZSCQGPNJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2CC2 |
Origin of Product |
United States |
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